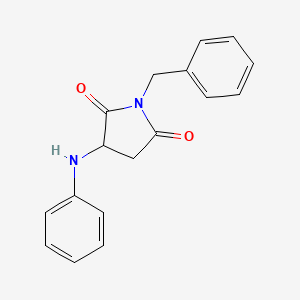

2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

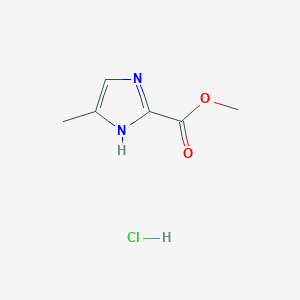

“2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a synthetic compound . It is a derivative of phenyl urea and possesses strong cytokinin-like activity . It has been used in plant morphogenesis .

Synthesis Analysis

The synthesis of similar compounds involves heterocyclization of key compounds in the presence of different thiocarbamoyl reagents . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Chemical Reactions Analysis

The compound has been found to exhibit cytokinin-like activity, which is associated with changes in cell architecture . It has been used to inhibit leaf yellowing in potted rose plants, resulting in compact plants with shorter shoots and thicker internodes .Applications De Recherche Scientifique

Glutaminase Inhibition

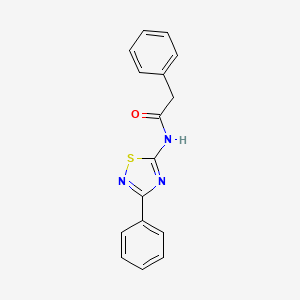

2-Phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide and its analogs have been studied for their role as glutaminase inhibitors. These compounds show promise in inhibiting kidney-type glutaminase (GLS), a potential therapeutic target for various diseases. For instance, one of the analogs exhibited potent inhibition of GLS, comparable to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), and showed potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse models (Shukla et al., 2012).

Molecular Structure Analysis

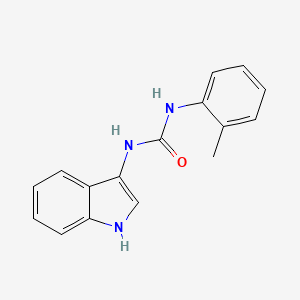

The structural aspects of similar compounds have been examined, providing insights into their molecular configuration. For example, a study on N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide revealed the dihedral angles between its thiadiazole and phenyl rings, contributing to a deeper understanding of its molecular structure (Sakthivel et al., 2007).

Antimicrobial and Hemolytic Activity

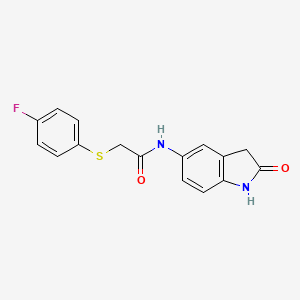

These compounds also demonstrate antimicrobial and hemolytic activity. A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and screened, showing activity against various microbial species with relatively low cytotoxicity, highlighting their potential for biological applications (Gul et al., 2017).

Antibacterial Agents

Derivatives of this compound have been synthesized with antibacterial properties. These derivatives were found to have significant antibacterial activity, offering potential for use in combating bacterial infections (Ramalingam et al., 2019).

Synthesis and Local Anesthetic Activities

Moreover, analogs of this compound have been synthesized and evaluated for local anesthetic activities, expanding its potential applications in medical procedures (Badiger et al., 2012).

Anticancer Agents

Some derivatives of this compound have been investigated for their anticancer activities. The synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed potential anticancer activity against human lung adenocarcinoma cells and other cancer cell lines, suggesting a promising avenue for cancer treatment research (Evren et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-14(11-12-7-3-1-4-8-12)17-16-18-15(19-21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAUXNVGMILSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![(2,5-Dimethylfuran-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2798970.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2798974.png)

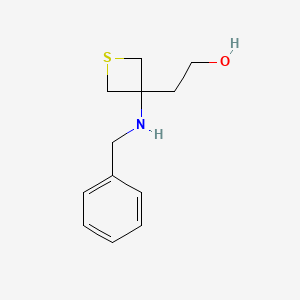

![Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2798976.png)

![5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2798983.png)

![3-phenyl-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2798986.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2798988.png)

![methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2798990.png)